
Diethyl 4-Bromo-2-fluorobenzylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-Bromo-2-fluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15BrFO3P It is a derivative of benzylphosphonate, where the benzyl group is substituted with bromine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-Bromo-2-fluorobenzylphosphonate typically involves the reaction of diethyl phosphite with 4-Bromo-2-fluorobenzyl bromide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the benzyl bromide, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-Bromo-2-fluorobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phosphonate group can be oxidized to the corresponding phosphonic acid using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, THF, DMF.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzylphosphonates.
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Applications De Recherche Scientifique
Diethyl 4-Bromo-2-fluorobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of diethyl 4-Bromo-2-fluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and receptors that recognize phosphate-containing substrates. This interaction can lead to the inhibition or activation of these enzymes, affecting various biochemical pathways. The bromine and fluorine substituents can also influence the compound’s reactivity and binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 4-Fluorobenzylphosphonate: Similar structure but lacks the bromine atom.
Diethyl 4-Bromobenzylphosphonate: Similar structure but lacks the fluorine atom.
Diethyl Benzylphosphonate: Lacks both bromine and fluorine substituents.
Uniqueness
Diethyl 4-Bromo-2-fluorobenzylphosphonate is unique due to the presence of both bromine and fluorine atoms on the benzyl ring. This dual substitution can enhance the compound’s reactivity and selectivity in various chemical reactions. The presence of these substituents can also influence the compound’s biological activity, making it a valuable tool in medicinal chemistry and biological studies .
Propriétés
Formule moléculaire |
C11H15BrFO3P |
|---|---|
Poids moléculaire |
325.11 g/mol |
Nom IUPAC |
4-bromo-1-(diethoxyphosphorylmethyl)-2-fluorobenzene |
InChI |
InChI=1S/C11H15BrFO3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
WGQJXOURLXLCNO-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CC1=C(C=C(C=C1)Br)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


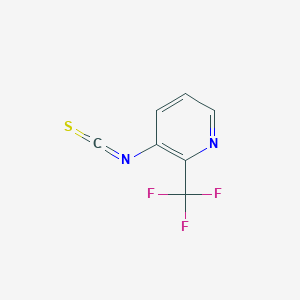


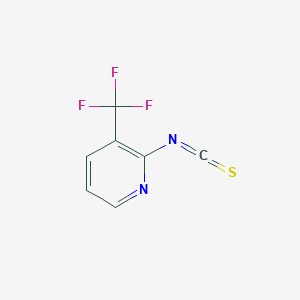
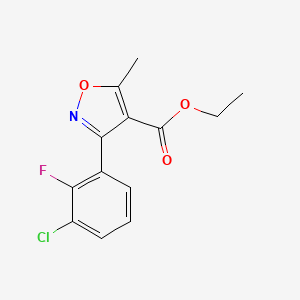
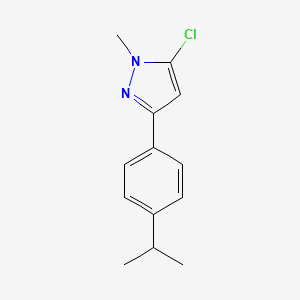
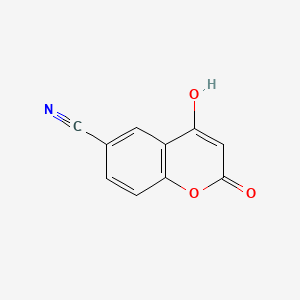
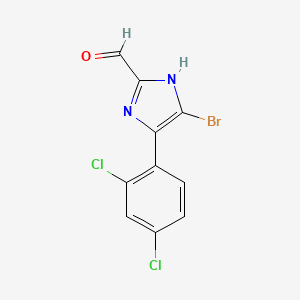
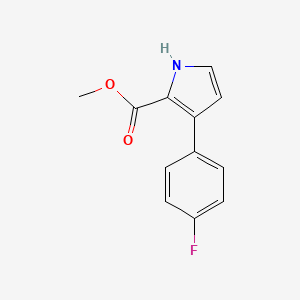
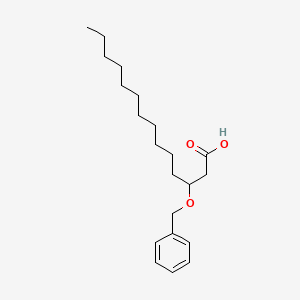
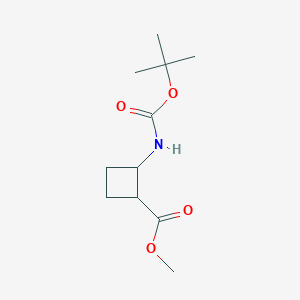

![7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one](/img/structure/B13703099.png)

